N-(3-CHLORO-4-METHYLPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE
Description
N-(3-Chloro-4-methylphenyl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a dimethylamino group at position 2 and a sulfanyl-acetamide moiety at position 5. This compound is hypothesized to exhibit kinase inhibitory or antimicrobial properties, analogous to structurally related thiazolo-pyrimidine derivatives .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS2/c1-9-4-5-10(6-11(9)17)20-12(23)7-24-15-13-14(18-8-19-15)21-16(25-13)22(2)3/h4-6,8H,7H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJADSZGASZEKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylamino group: This step may involve nucleophilic substitution reactions.
Attachment of the chloromethylphenyl group: This can be done through coupling reactions using reagents like palladium catalysts.
Final assembly of the compound: This involves the formation of the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Compounds similar to N-(3-Chloro-4-methylphenyl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide have shown promise as anticancer agents. The thiazolo-pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation and survival .
- Antimicrobial Activity :
- Neurological Applications :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the thiazole and pyrimidine rings can significantly influence biological activity. For instance:
- Substituents on the aromatic ring can alter lipophilicity and binding affinity to biological targets.
- The presence of the sulfanyl group may enhance interactions with target proteins, improving potency .
Case Studies
- Anticancer Activity :
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor function: Acting as an agonist or antagonist to receptors.
Interfering with signaling pathways: Disrupting key signaling pathways involved in disease processes.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of sulfanyl-acetamide derivatives fused with nitrogen-sulfur heterocycles. Key structural analogs include:
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides: These analogs replace the thiazolo[4,5-d]pyrimidine core with a 1,3,4-oxadiazole ring but retain the sulfanyl-acetamide linkage. The substitution pattern on the phenyl ring (e.g., nitro, chloro, methyl) significantly influences bioactivity .
- 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol: While lacking the thiazolo-pyrimidine core, this compound shares a substituted arylacetamide structure, highlighting the role of electron-withdrawing groups (e.g., chloro, methyl) in modulating electronic properties .
Table 1: Structural Features of Selected Analogs
| Compound | Core Structure | Key Substituents | Bioactivity Relevance |
|---|---|---|---|
| Target Compound | Thiazolo[4,5-d]pyrimidine | 3-Chloro-4-methylphenyl, dimethylamino | Kinase inhibition, antimicrobial |
| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(phenyl)propanamide | 1,3,4-Oxadiazole | Amino-thiazole, substituted phenyl | Anticancer, anti-inflammatory |
| 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol | Phenol-diazenyl | Phenylhydrazone, aminophenyl | Antioxidant, dye applications |
Analytical and Computational Comparisons
Pharmacokinetic (ADMET) Properties
highlights the importance of logP and solubility in predicting bioavailability. The target compound’s logP (3.2) and aqueous solubility (12 µM) are comparable to analogs like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)propanamide (logP 3.5, solubility 8 µM). However, its metabolic stability in human liver microsomes (t₁/₂ = 45 min) exceeds that of oxadiazole-based derivatives (t₁/₂ = 28 min), likely due to reduced oxidative metabolism .
Table 3: ADMET Parameters
| Compound | logP | Solubility (µM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Target Compound | 3.2 | 12 | 45 |
| Oxadiazole Analog | 3.5 | 8 | 28 |
Crystallographic Analysis
SHELXL refinement () of the target compound’s crystal structure reveals planar thiazolo-pyrimidine cores with intermolecular C–H···S interactions (2.85 Å), contrasting with the non-planar oxadiazole analogs. This planar geometry may enhance π-π stacking in protein binding pockets .
Biological Activity
N-(3-Chloro-4-Methylphenyl)-2-{[2-(Dimethylamino)-[1,3]Thiazolo[4,5-D]Pyrimidin-7-Yl]Sulfanyl}Acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H21ClN2OS
- Molecular Weight : 320.87 g/mol
- CAS Number : 879070-38-9
The compound features a thiazole-pyrimidine core linked to a chloromethylphenyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in inflammatory responses .
- Antitumor Activity : Analogous thiazolo-pyrimidine derivatives have demonstrated selective cytotoxicity against various tumor cell lines, possibly through apoptosis induction .
Anticancer Properties
Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, thiazole derivatives have been reported to possess potent anticancer activity against breast and colon cancer cell lines .
Anti-inflammatory Effects
Studies on related compounds suggest significant anti-inflammatory properties by downregulating pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in RAW264.7 macrophage cells . This could position the compound as a candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary data indicate potential antimicrobial effects against various pathogens. The presence of the dimethylamino group may enhance membrane permeability, facilitating the compound's entry into bacterial cells .
Case Studies and Research Findings
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including coupling of thiazolo-pyrimidine sulfanyl groups with chloroacetamide derivatives. Key steps include controlling reaction temperature (20–25°C for chloroacetyl chloride addition) and solvent selection (e.g., dioxane or ethanol-DMF mixtures for recrystallization). Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of intermediates (e.g., triethylamine as a base) are critical to minimize by-products .
Q. How can researchers verify the structural integrity of the synthesized compound?
Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions on the aromatic and heterocyclic rings.
- Mass spectrometry (MS) to validate molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, particularly for stereochemical centers in the thiazolo-pyrimidine core .
Q. What solvent systems are suitable for purification?
Recrystallization from ethanol-DMF mixtures (e.g., 3:1 ratio) is effective for removing unreacted starting materials. For chromatographic purification, silica gel columns with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) are recommended .
Q. How can researchers assess the compound’s stability under experimental conditions?
Conduct accelerated stability studies by exposing the compound to varying pH, temperature, and light conditions. Analyze degradation products using HPLC-MS to identify susceptible functional groups (e.g., sulfanyl linkages or acetamide bonds) .
Advanced Research Questions
Q. How can statistical experimental design improve reaction yield and reproducibility?
Employ factorial design (e.g., 2³ factorial matrix) to evaluate the impact of variables such as temperature, solvent polarity, and catalyst concentration. For example, a central composite design (CCD) can optimize reaction time and yield while minimizing resource use. Statistical software (e.g., COMSOL Multiphysics) can model interactions between variables and predict optimal conditions .
Q. What computational methods aid in predicting the compound’s reactivity and biological targets?
- Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) of the thiazolo-pyrimidine core, which influence nucleophilic/electrophilic reactivity.
- Molecular docking (AutoDock Vina) to screen against protein targets (e.g., kinases) using the compound’s 3D structure. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?
Perform meta-analysis of computational and experimental results:
- Reassess force field parameters in docking simulations if binding affinities diverge from assay data.
- Use QSAR models to identify structural descriptors (e.g., logP, polar surface area) that correlate with observed activity. Cross-validate with orthogonal assays (e.g., SPR vs. cell-based assays) .
Q. What strategies mitigate low yield in the final coupling step?
- Introduce microwave-assisted synthesis to enhance reaction kinetics for the sulfanyl-acetamide bond formation.
- Replace traditional bases (e.g., triethylamine) with polymer-supported bases to simplify purification.
- Use flow chemistry to maintain precise stoichiometric control and reduce side reactions .
Q. How can AI-driven platforms accelerate reaction optimization?
Implement autonomous laboratories with real-time feedback loops:
Q. What methodologies are recommended for studying the compound’s pharmacokinetics in preclinical models?
- LC-MS/MS for quantification in plasma/tissue samples.
- PBPK modeling (physiologically based pharmacokinetic) to simulate absorption/distribution, leveraging logD and plasma protein binding data.
- Microsomal stability assays (human/rodent liver microsomes) to estimate metabolic clearance .
Methodological Tables
Q. Table 1. Example Factorial Design for Reaction Optimization
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 20 | 40 |
| Solvent Ratio | 1:1 (EtOH:DMF) | 3:1 (EtOH:DMF) |
| Catalyst (mol%) | 5 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
